4-nitro-N-(pyridin-2-yl)benzenesulfonamide

Lipophilicity Membrane Permeability Druglikeness

This N-pyridylbenzenesulfonamide scaffold (LogP 1.66, MW 279.27) is differentiated by its 4-nitro substituent, imparting a distinct electronic signature vs. amino, chloro, or unsubstituted analogs. With only 2 rotatable bonds, it offers conformational rigidity ideal for lead optimization. Supplied as a solid with 97% purity and batch-specific QC (NMR, HPLC, GC), it ensures reproducible SAR campaigns and biochemical assay validation. Direct substitution without empirical validation is high-risk due to divergent lipophilicity and H-bond profiles.

Molecular Formula C11H9N3O4S
Molecular Weight 279.27 g/mol
Cat. No. B5405143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(pyridin-2-yl)benzenesulfonamide
Molecular FormulaC11H9N3O4S
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O4S/c15-14(16)9-4-6-10(7-5-9)19(17,18)13-11-3-1-2-8-12-11/h1-8H,(H,12,13)
InChIKeyRFKCCVWFXQAMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>41.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-N-(pyridin-2-yl)benzenesulfonamide: Core Chemical Identity and Procurement-Relevant Properties


4-Nitro-N-(pyridin-2-yl)benzenesulfonamide (CAS 1028-11-1) is a member of the N-pyridylbenzenesulfonamide class, featuring a 4-nitrophenyl group linked via a sulfonamide bridge to a 2-pyridyl moiety . This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, exhibiting an intermediate lipophilicity (LogP 1.66) and a well-defined molecular weight of 279.27 g/mol . It is supplied as a solid with 97% purity and includes batch-specific QC data (NMR, HPLC, GC) , making it suitable for structure-activity relationship (SAR) studies, probe development, and biochemical assay validation where precise composition is critical.

4-Nitro-N-(pyridin-2-yl)benzenesulfonamide Substitution Risks: Why Structural Analogs Are Not Interchangeable


Within the N-pyridylbenzenesulfonamide class, even minor substituent modifications drastically alter physicochemical and biological profiles, precluding simple functional interchange. The 4-nitro substituent in this compound imparts a distinct electronic and steric signature compared to amino, chloro, or unsubstituted analogs. These differences manifest in divergent lipophilicity (LogP 1.66 vs. 0.35–2.54 for key comparators) , hydrogen-bonding capacity , and conformational flexibility . Such variations directly impact target binding, membrane permeability, and metabolic stability [1], rendering direct substitution without empirical validation a high-risk strategy. The quantitative evidence below delineates these non-transferable attributes.

4-Nitro-N-(pyridin-2-yl)benzenesulfonamide: Quantifiable Differentiation Against Close Analogs


Lipophilicity (LogP) Modulation: Nitro Substituent Imparts Intermediate Hydrophobicity

The 4-nitro derivative exhibits a LogP of 1.66 , positioning it between the more hydrophilic 4-amino analog (sulfapyridine, LogP 0.35–1.46) [1] and the more hydrophobic 4-chloro analog (LogP 2.44–2.54) . This intermediate lipophilicity is critical for balancing aqueous solubility and passive membrane diffusion, a key determinant in cellular assay performance and oral bioavailability potential.

Lipophilicity Membrane Permeability Druglikeness

Hydrogen Bond Acceptor Count: Enhanced Interaction Potential

The nitro group contributes two additional hydrogen bond acceptors, yielding a total of 5 H-bond acceptors for the target compound . In contrast, sulfapyridine possesses 4 acceptors , and the 4-chloro analog has only 3 . This elevated acceptor count enables distinct binding interactions with protein active sites, potentially improving selectivity and affinity for targets with complementary H-bond donors.

Hydrogen Bonding Target Engagement SAR

Reduced Conformational Flexibility: Rotatable Bond Count Minimizes Entropic Penalty

With only 2 rotatable bonds , the nitro derivative is more conformationally restricted than sulfapyridine (3 rotatable bonds) and the 4-chloro analog (3 rotatable bonds) . Reduced flexibility often translates to a lower entropic penalty upon binding, which can enhance target affinity and improve ligand efficiency metrics in drug discovery campaigns.

Conformational Entropy Binding Affinity Molecular Rigidity

Class-Level Cytotoxic Potential in HepG2 Hepatocellular Carcinoma Model

Direct cytotoxic data for 4-nitro-N-(pyridin-2-yl)benzenesulfonamide are not available in public literature. However, N-pyridylsulfonamide derivatives as a class have demonstrated potent activity against HepG2 liver cancer cells, with several analogs achieving IC50 values of 0.12–0.66 µM, surpassing sorafenib (IC50 1.06 µM) [1]. The nitro group is a known pharmacophore in anticancer agents, and its presence in this scaffold suggests potential for similar activity, pending empirical confirmation.

Anticancer Cytotoxicity HepG2

Analytical Quality Assurance: Batch-Specific Purity and Characterization Data

The compound is supplied at 97% purity (standard grade) and includes batch-specific QC documentation such as NMR, HPLC, and GC spectra . In comparison, many analog sulfonamides are offered without accompanying analytical data, introducing variability that can confound SAR interpretations and assay reproducibility. This level of characterization ensures that observed biological effects are attributable to the intended molecular entity rather than impurities or degradation products.

Quality Control Reproducibility Assay Validation

4-Nitro-N-(pyridin-2-yl)benzenesulfonamide: Optimal Use Cases Based on Differentiated Properties


Structure-Activity Relationship (SAR) Studies in Drug Discovery

Given its intermediate lipophilicity (LogP 1.66) and enhanced H-bond acceptor count (5), this compound serves as an ideal scaffold for exploring the impact of electronic and steric modulation on target engagement. It is particularly suited for SAR campaigns where balancing permeability and solubility is critical .

Biochemical Assay Development Requiring Defined Chemical Probes

The availability of batch-specific QC data (97% purity, NMR, HPLC, GC) makes this compound a reliable tool for developing robust biochemical assays, minimizing the risk of off-target effects due to impurities.

Preclinical Oncology Research Leveraging Nitro-Aromatic Pharmacophores

While direct cytotoxic data are absent, class-level evidence suggests that N-pyridylsulfonamides with nitro substituents may possess anticancer activity [1]. This compound is therefore appropriate for inclusion in exploratory oncology panels, with the understanding that empirical validation is required.

Medicinal Chemistry Optimization for Improved Drug-Like Properties

With only 2 rotatable bonds , this compound exhibits a favorable conformational rigidity that can enhance binding affinity and oral bioavailability. It is a strong candidate for lead optimization programs seeking to improve ligand efficiency and pharmacokinetic profiles.

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